molecular formula C11H12FNO2 B13347516 (R)-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid

(R)-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B13347516
M. Wt: 209.22 g/mol
InChI Key: WTUWTUROHDSCTF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid is a compound that features a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid framework One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ringThe final step involves the attachment of the pyrrolidine ring to the benzoic acid moiety through amide bond formation or other suitable coupling reactions .

Industrial Production Methods

Industrial production methods for ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid .

Scientific Research Applications

®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidine ring can influence the compound’s binding affinity and selectivity for certain proteins or enzymes. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid include:

Uniqueness

The uniqueness of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid lies in its specific combination of functional groups and stereochemistry.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

4-fluoro-3-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H12FNO2/c12-9-4-3-7(11(14)15)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m1/s1

InChI Key

WTUWTUROHDSCTF-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(=O)O)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.